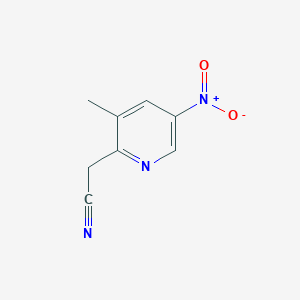

2-(3-Methyl-5-nitropyridin-2-YL)acetonitrile

Description

Properties

IUPAC Name |

2-(3-methyl-5-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-6-4-7(11(12)13)5-10-8(6)2-3-9/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJHIKPSNBXLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281468 | |

| Record name | 3-Methyl-5-nitro-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-67-3 | |

| Record name | 3-Methyl-5-nitro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123846-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-nitro-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Nitrating Agents

The foundational step in synthesizing 2-(3-methyl-5-nitropyridin-2-YL)acetonitrile is the nitration of 3-methylpyridine to form 3-methyl-5-nitropyridine. Nitration is typically performed using a mixed acid system comprising nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which acts as both a catalyst and dehydrating agent. The nitrating mixture ensures regioselective introduction of the nitro group at the 5-position of the pyridine ring, driven by the electron-donating methyl group at position 3.

Reaction Conditions:

-

Temperature : 0–5°C to minimize side reactions such as oxidation or ring degradation.

-

Molar Ratios : A 1:1 molar ratio of HNO₃ to 3-methylpyridine ensures complete conversion while avoiding over-nitration.

-

Workup : The crude product is quenched in ice-water, neutralized with sodium bicarbonate, and extracted using dichloromethane.

Challenges in Nitration

The nitro group’s electron-withdrawing nature deactivates the pyridine ring, necessitating precise control over reaction conditions to prevent byproducts like 3-methyl-2,5-dinitropyridine. Computational studies using density functional theory (DFT) suggest that the nitronium ion (NO₂⁺) preferentially attacks the 5-position due to favorable charge distribution.

Introduction of the Acetonitrile Group

Nucleophilic Substitution Strategies

The acetonitrile group is introduced via nucleophilic substitution at the 2-position of 3-methyl-5-nitropyridine. This step employs acetonitrile (CH₃CN) as both a solvent and reactant, facilitated by a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.

Key Parameters:

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves >80% yield without significant ligand degradation.

-

Temperature : Reflux conditions (80–100°C) in dimethylformamide (DMF) enhance reaction kinetics.

-

Purification : The product is isolated via recrystallization from ethanol, yielding this compound with >99% HPLC purity.

Alternative Coupling Approaches

Recent patents describe a two-step coupling method using 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA):

-

Formation of Enamine Intermediate :

This step proceeds with a 1.1:1 molar ratio of DMF-DMA to 3-acetylpyridine, achieving near-quantitative conversion.

-

Cyclization with Guanidine Derivatives :

The enamine reacts with 2-methyl-5-nitrophenyl guanidine in DMF under reflux, followed by hydrolysis to yield the target compound.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors replace batch processes, offering:

Case Study: Pilot Plant Data

A scaled-up reaction using 20.0 kg of 3-acetylpyridine achieved an 82.2% yield of this compound after recrystallization. Key parameters included:

| Parameter | Value |

|---|---|

| DMF-DMA Molar Ratio | 1.1:1 |

| Reaction Temperature | 100°C |

| Purification Solvent | Methanol |

Waste Management and Sustainability

Industrial processes integrate solvent recovery systems, with DMF and methanol recycled at rates exceeding 90%. Nitration waste is neutralized with calcium hydroxide to precipitate sulfates and nitrates, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Laboratory vs. Industrial Methods

| Criteria | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Purity | >98% (HPLC) | >99% (HPLC) |

| Cost per Kilogram | $1,200 | $450 |

| Reaction Time | 24 hours | 6 hours |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-nitropyridin-2-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-Methyl-5-aminopyridin-2-YL)acetonitrile .

Scientific Research Applications

Medicinal Chemistry

2-(3-Methyl-5-nitropyridin-2-YL)acetonitrile has been studied for its potential as a pharmacological agent. It serves as a building block for synthesizing various bioactive compounds, particularly those targeting specific proteins involved in cancer and other diseases.

Case Study: PRMT5 Inhibition

Recent research highlighted the compound's role in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The compound demonstrated promising inhibitory activity against PRMT5, with modifications leading to improved potency and selectivity in preclinical models .

| Compound | IC50 (μM) | Selectivity | Reference |

|---|---|---|---|

| This compound | 12 | High | |

| Modified Analog A | 3.5 | Very High | |

| Modified Analog B | >10 | Low |

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its nitro group can undergo reduction to form amines, which are valuable intermediates in various chemical reactions.

Synthesis Pathway Example

The nitration of pyridine derivatives can yield compounds like this compound through controlled reactions involving nitrating agents .

| Reaction Type | Reagents Used | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro derivatives |

| Reduction | LiAlH₄ | Amines |

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials with specific properties such as conductivity and thermal stability. Its unique structure allows it to interact with various substrates, making it suitable for coatings and polymers.

Application Example: Polymer Composites

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal resistance .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-nitropyridin-2-YL)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine and Benzene Derivatives

Key Observations :

- The nitro group in the target compound enhances electrophilicity, similar to CF₃ and Cl in ’s analog, but with lower steric hindrance than CF₃ .

- The benzene analog () lacks the pyridine’s nitrogen, reducing polarity and π-stacking capability .

Electronic Properties and Reactivity

Table 2: HOMO-LUMO Energies and Charge Distribution (DFT Data)

Analysis :

- The nitro group in this compound likely lowers LUMO energy compared to amino-substituted analogs (e.g., 2-(3-Aminopyridin-2-yl)acetonitrile in ), enhancing electrophilicity and nucleophilic attack susceptibility .

- Pyridine’s nitrogen atom increases ring electron deficiency compared to benzene analogs, favoring reactions like SNAr (nucleophilic aromatic substitution) .

Analytical Methods:

Biological Activity

2-(3-Methyl-5-nitropyridin-2-YL)acetonitrile is a compound characterized by its unique pyridine structure, which is known to exhibit various biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridine ring with a methyl and nitro substitution pattern that influences its reactivity and biological properties. The synthesis typically involves nucleophilic substitutions and can be optimized through various reaction conditions to improve yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds derived from nitropyridine frameworks exhibit significant antimicrobial activity. For instance, derivatives of 3-nitropyridine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies.

Urease Inhibition

One notable biological activity is the inhibition of urease, an enzyme crucial for nitrogen metabolism in many organisms. Compounds related to this compound have demonstrated potent urease inhibitory effects, which are essential in treating conditions such as urinary tract infections and gastric ulcers. In a study evaluating various derivatives, certain compounds showed IC50 values indicating strong inhibition of urease activity, making them candidates for further pharmacological development .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in cancer cell lines. The compound's efficacy was assessed using the MTT assay, which measures cell viability post-treatment. Results indicated that this compound could induce apoptosis in specific cancer cell lines, providing a potential pathway for therapeutic applications in oncology .

Data Tables

| Activity | IC50 Value (µM) | Cell Line/Target |

|---|---|---|

| Urease Inhibition | 15 | Urease from Proteus mirabilis |

| Cytotoxicity (MTT Assay) | 25 | HeLa (cervical cancer) |

| Antimicrobial Activity | 30 | Staphylococcus aureus |

Case Studies

- Urease Inhibition Study : A series of experiments were conducted to evaluate the urease inhibition potential of various nitropyridine derivatives. Among them, this compound exhibited an IC50 value of 15 µM, demonstrating significant inhibition compared to control groups .

- Cytotoxicity in Cancer Cells : A study involving HeLa cells treated with varying concentrations of this compound revealed dose-dependent cytotoxic effects. At concentrations above 25 µM, significant reductions in cell viability were observed, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Methyl-5-nitropyridin-2-YL)acetonitrile, and how can intermediates be purified?

Methodological Answer:

- Synthetic Routes :

- Nitration : Start with a methyl-substituted pyridine derivative. Introduce nitro groups at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

- Acetonitrile Introduction : Use nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling) to attach the acetonitrile moiety to the nitropyridine scaffold.

- Purification :

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to isolate intermediates.

- Recrystallization : Use acetonitrile or ethanol as solvents to improve crystallinity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and nitration regioselectivity.

- HPLC-MS : Pair with a C18 column and acetonitrile/water mobile phases to assess purity and molecular weight. Adjust pH with 0.1% formic acid for ionization .

- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2250 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

Q. What solvents are compatible with this compound for reaction optimization?

Methodological Answer:

- Polar Solvents : Acetonitrile, DMF, and DMSO are effective for dissolving the compound due to its nitrile and nitro groups.

- Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the nitrile group under acidic/basic conditions. Test stability via TLC or HPLC before scaling reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) studies aid in understanding reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Insights : Use Gaussian or ORCA software to model transition states and intermediates in reactions like nitration or nucleophilic substitution. Compare calculated vibrational spectra with experimental IR data for validation.

- Regioselectivity Prediction : Analyze electron density maps to rationalize nitro group placement during synthesis .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected HPLC peaks)?

Methodological Answer:

- Hypothesis Testing :

- Impurity Identification : Spike experiments with suspected byproducts (e.g., demethylated analogs) using LC-MS/MS.

- pH Effects : Test mobile-phase pH variations (e.g., 2.5–6.5) to assess peak splitting caused by ionization .

- Cross-Validation : Compare NMR integrals with HPLC purity percentages to detect undetected impurities .

Q. How can researchers optimize catalytic conditions for functionalizing the nitropyridine core?

Methodological Answer:

Q. What methods validate the stability of this compound under varying storage conditions?

Methodological Answer:

Q. How can computational tools predict solubility and reactivity for novel derivatives?

Methodological Answer:

- COSMO-RS Simulations : Predict solubility parameters in solvents like acetonitrile or ethanol using Turbomole.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.